molecular formula C17H18BrNO B4195490 2-bromo-N-(1-phenylbutan-2-yl)benzamide

2-bromo-N-(1-phenylbutan-2-yl)benzamide

Cat. No.: B4195490
M. Wt: 332.2 g/mol
InChI Key: MMISKBSTOVACSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(1-phenylbutan-2-yl)benzamide is a brominated benzamide derivative characterized by a 2-bromo-substituted benzoyl group and a chiral 1-phenylbutan-2-ylamine moiety.

Properties

IUPAC Name

2-bromo-N-(1-phenylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMISKBSTOVACSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:

    Bromination of Benzamide: The starting material, benzamide, undergoes bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃) to introduce the bromine atom at the ortho position.

    Alkylation: The brominated benzamide is then subjected to alkylation with 1-benzylpropyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-bromo-N-(1-phenylbutan-2-yl)benzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert the amide group to an amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of N-(1-benzylpropyl)-2-aminobenzamide or N-(1-benzylpropyl)-2-thiobenzamide.

    Oxidation: Formation of N-(1-benzylpropyl)-2-carboxybenzamide.

    Reduction: Formation of N-(1-benzylpropyl)-2-aminobenzamide.

Scientific Research Applications

Chemistry: 2-bromo-N-(1-phenylbutan-2-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may interact with specific proteins or enzymes, providing insights into their functions and mechanisms.

Medicine: this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties to these materials, including enhanced stability and performance.

Mechanism of Action

The mechanism of action of 2-bromo-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and benzylpropyl group play crucial roles in binding to these targets, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Catalysis

  • 2-Bromo-N-(tert-butyl)benzamide (12) and 2-Bromo-N-(2-phenyl-2-propyl)benzamide (13) :
    These compounds, studied in asymmetric Suzuki-Miyaura coupling reactions, demonstrate that bulky amide substituents enhance enantioselectivity. For example, the cumyl group in 13 achieves 93% enantiomeric excess (ee), compared to 87% ee for the tert-butyl analog 12 . The 1-phenylbutan-2-yl group in the target compound may similarly improve stereochemical outcomes in catalytic reactions due to its intermediate steric bulk between tert-butyl and cumyl groups.

  • 2-Bromo-N-(pyridin-2-yl)benzamide (4): Synthesized in 27–36% yields via copper-catalyzed domino reactions, this derivative highlights the role of aromatic amines in directing reactivity. The pyridinyl group facilitates coordination to metal catalysts, whereas the 1-phenylbutan-2-yl group may alter reaction pathways due to reduced Lewis basicity .

Crystallographic and Physical Properties

  • 4-Bromo-N-(2-nitrophenyl)benzamide :
    Crystallographic studies reveal two molecules per asymmetric unit and planar amide linkages. The nitro group induces significant polarization, whereas the 1-phenylbutan-2-yl group in the target compound may introduce torsional strain, affecting bond angles and crystal symmetry .

  • 2-Bromo-N-(quinolin-8-yl)benzamide (3k): This derivative, synthesized in 69% yield via electrooxidative amination, demonstrates the utility of heteroaromatic amines. The 1-phenylbutan-2-yl substituent’s aliphatic chain could reduce π-stacking interactions, altering solubility and crystallization behavior .

Data Tables

Table 1: Comparative Reactivity and Selectivity in Suzuki-Miyaura Coupling

Compound Substituent % ee Reference
2-Bromo-N-(tert-butyl)benzamide tert-butyl 87
2-Bromo-N-(cumyl)benzamide 2-phenyl-2-propyl 93
Target Compound 1-phenylbutan-2-yl N/A Inferred

Note: The target compound’s enantioselectivity is predicted to fall between 87–93% ee based on steric profiles.

Key Research Findings

  • Steric and Electronic Modulation: Bulky substituents on the amide nitrogen (e.g., tert-butyl, cumyl) enhance enantioselectivity in catalysis, while aromatic amines (e.g., pyridinyl, quinolinyl) improve metal coordination .
  • Biological Implications : Bromo-benzamides with complex aryl groups (e.g., MS-0022) show potent anticancer activity, whereas chromone-linked analogs (e.g., 6j) may target oxidative stress pathways .
  • Crystallographic Trends : Nitro and heteroaromatic substituents influence molecular packing, whereas aliphatic chains (e.g., 1-phenylbutan-2-yl) may introduce conformational flexibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(1-phenylbutan-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(1-phenylbutan-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.